Propan-2-yl 4-[3-(acetyloxy)propyl]piperidine-1-carboxylate
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Overview
Description
Propan-2-yl 4-[3-(acetyloxy)propyl]piperidine-1-carboxylate is a chemical compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-[3-(acetyloxy)propyl]piperidine-1-carboxylate typically involves the esterification of piperidine derivatives. One common method includes the reaction of piperidine-1-carboxylic acid with isopropyl alcohol in the presence of an acid catalyst to form the ester. The acetyloxypropyl group can be introduced through a subsequent reaction with acetic anhydride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-[3-(acetyloxy)propyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Propan-2-yl 4-[3-(acetyloxy)propyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-[3-(acetyloxy)propyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate: Another piperidine derivative with different substituents.
Icaridin: A piperidine-based compound used as an insect repellent.
Uniqueness
Propan-2-yl 4-[3-(acetyloxy)propyl]piperidine-1-carboxylate is unique due to its specific acetyloxypropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
CAS No. |
919360-67-1 |
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Molecular Formula |
C14H25NO4 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
propan-2-yl 4-(3-acetyloxypropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO4/c1-11(2)19-14(17)15-8-6-13(7-9-15)5-4-10-18-12(3)16/h11,13H,4-10H2,1-3H3 |
InChI Key |
GEZJJPSXGYHYFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N1CCC(CC1)CCCOC(=O)C |
Origin of Product |
United States |
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